Increased Lipophilicity (LogP) versus Des-tert-Butyl Analog
The target compound's 6-tert-butyl group substantially increases its calculated partition coefficient (LogP) relative to the 4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid baseline that lacks C6 substitution. A higher LogP value predicts enhanced membrane permeability but reduced aqueous solubility, a key trade-off in drug design .
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.025 |
| Comparator Or Baseline | 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS 1858251-66-7): LogP = 1.7275 |
| Quantified Difference | Δ LogP = +1.30 (1.75-fold increase) |
| Conditions | Computed via the Chemscene platform using a consistent algorithmic method for both compounds. |
Why This Matters
The 1.3 log unit increase in lipophilicity directly influences the compound's absorption, distribution, and partitioning behavior, making it a distinct chemical tool where higher membrane permeability is required.
